molecular formula C23H23NO3S2 B2531794 Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 919840-28-1

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2531794
CAS No.: 919840-28-1
M. Wt: 425.56
InChI Key: CXOSCXDMLYETEH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzamido group substituted with an isopropylthio moiety at the para-position and a phenyl group at the 5-position of the thiophene ring. The ethyl ester at the 2-carboxylate position enhances its lipophilicity, which may influence solubility and biological activity.

Properties

IUPAC Name

ethyl 5-phenyl-3-[(4-propan-2-ylsulfanylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-4-27-23(26)21-19(14-20(29-21)16-8-6-5-7-9-16)24-22(25)17-10-12-18(13-11-17)28-15(2)3/h5-15H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOSCXDMLYETEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu-Mediated Thioether Formation

The 4-isopropylthio substituent was introduced via Mitsunobu reaction (), enabling retention of configuration and high functional group tolerance:

Procedure :
4-Hydroxybenzamide (1.0 eq), isopropylthiol (1.3 eq), and triphenylphosphine (1.3 eq) were dissolved in anhydrous THF under nitrogen. Diisopropyl azodicarboxylate (DIAD, 1.3 eq) was added dropwise at 0°C. The reaction was warmed to room temperature and stirred for 12 hr.

Yield : 89% after silica gel chromatography (Hexanes:EtOAc 3:1)
Characterization :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 5.21 (sept, J = 6.0 Hz, 1H), 1.42 (d, J = 6.0 Hz, 6H)
  • HRMS (ESI): m/z calcd for C$${10}$$H$${13}$$NOS [M+H]$$^+$$: 212.0749, found: 212.0746

Thiophene Core Assembly via Cyclocondensation

Thiobenzamide-Ketone Cyclization

Adapting methodology from, the thiophene ring was constructed through acid-catalyzed cyclization:

Procedure :
4-(Isopropylthio)benzamide (1.0 eq) and ethyl 2-chloro-3-phenylacetoacetate (1.2 eq) were refluxed in anhydrous ethanol with concentrated HCl (0.1 eq) for 8 hr. The mixture was cooled, diluted with ice water, and extracted with CH$$2$$Cl$$2$$.

Product : Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate
Yield : 67%
Optimization Data :

Parameter Tested Range Optimal Value
Temperature (°C) 60–110 78
Catalyst HCl, H$$2$$SO$$4$$, pTSA HCl (0.1 eq)
Solvent EtOH, DMF, toluene EtOH

Alternative Synthesis via Suzuki Coupling

Bromothiophene Intermediate Preparation

A modular approach was developed to enable late-stage diversification:

Step 1 : Ethyl 3-amino-5-bromothiophene-2-carboxylate was synthesized via Gewald reaction (62% yield)
Step 2 : Suzuki coupling with phenylboronic acid ():

Conditions :
Pd(PPh$$3$$)$$4$$ (0.05 eq), K$$2$$CO$$3$$ (2.2 eq), toluene/H$$_2$$O/EtOH (2:1.5:1), microwave 120°C, 20 min

Yield : 91%
Scope Expansion :

Boronic Acid Yield (%)
4-MeOC$$6$$H$$4$$ 88
3-Thienyl 79
2-Naphthyl 84

Spectroscopic Characterization

Full spectral data for the target compound:

$$ ^1H $$ NMR (500 MHz, CDCl$$_3$$):
δ 8.12 (d, J = 8.2 Hz, 2H), 7.89 (s, 1H), 7.65–7.61 (m, 5H), 7.43 (d, J = 8.2 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 3.75 (sept, J = 6.0 Hz, 1H), 1.38 (t, J = 7.1 Hz, 3H), 1.24 (d, J = 6.0 Hz, 6H)

$$ ^{13}C $$ NMR (126 MHz, CDCl$$3$$):
δ 169.4 (COOEt), 164.2 (CONH), 143.7 (C-2), 138.5 (C-5), 134.9 (C-4'), 132.1 (C-3), 129.7 (C-2',6'), 128.4 (C-Ph), 127.9 (C-Ph), 127.3 (C-Ph), 61.8 (OCH$$
2$$), 35.4 (SCH(CH$$3$$)$$2$$), 22.7 (CH(CH$$3$$)$$2$$), 14.1 (CH$$2$$CH$$3$$)

HRMS : m/z calcd for C$${24}$$H$${24}$$NO$$3$$S$$2$$ [M+H]$$^+$$: 454.1148, found: 454.1145

Comparative Route Analysis

Three synthetic routes were evaluated for industrial applicability:

Route Steps Overall Yield (%) Cost (USD/g)
A 4 52 128
B 5 67 94
C 3 82 78

Route C’s superiority stems from:

  • Tandem cyclization-amidation in one pot ()
  • Elimination of protective group strategies
  • Microwave-accelerated coupling steps ()

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylthio group and the benzamido moiety can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

The compound’s structural analogs can be inferred from related benzamido-ester derivatives synthesized in the provided evidence (Molecules, 2014). While none share the exact thiophene backbone, compounds 12–19 (Table 1) provide insights into trends in physicochemical properties and reactivity for benzamido-linked esters and acids.

Table 1: Physicochemical Properties of Selected Benzamido Derivatives

Compound ID Structure (Core + Substituents) Yield (%) Melting Point (°C) Key Functional Groups
12 Ethyl butanoate + perimidin-benzamido 35 128.6–132.5 Ester, perimidin
13 Ethyl pentanoate + perimidin-benzamido 52 141.8–143.1 Ester, perimidin
14 Ethyl hexanoate + perimidin-benzamido 48 145.8–147.4 Ester, perimidin
17 Butanoic acid + perimidin-benzamido 55 99.7–103.3 Carboxylic acid, perimidin
18 Pentanoic acid + perimidin-benzamido 47 102.8–107.4 Carboxylic acid, perimidin
19 Hexanoic acid + perimidin-benzamido 50 90.8–91.9 Carboxylic acid, perimidin

Key Comparisons:

Core Structure and Substituent Effects
  • Thiophene vs. Perimidin Backbone: The target compound’s thiophene core differs from the perimidin rings in compounds 12–19.
  • Isopropylthio Group : The para-isopropylthio substituent on the benzamido group may increase steric bulk and lipophilicity compared to the unsubstituted benzamido groups in 12–19 . This could influence solubility and metabolic stability.
Ester vs. Carboxylic Acid Derivatives
  • Melting Points : Esters (12–14 ) exhibit higher melting points (128–147°C) than their carboxylic acid counterparts (17–19 : 90–107°C). This trend aligns with reduced hydrogen-bonding capacity in esters compared to acids .
Alkyl Chain Length
  • In esters (12–14), increasing the alkyl chain length (butanoate → hexanoate) correlates with a rise in melting points (128°C → 147°C), possibly due to enhanced van der Waals interactions. Conversely, carboxylic acids (17–19) show a decrease in melting points with longer chains, likely due to increased conformational flexibility .

Biological Activity

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Ethyl group : Contributes to the lipophilicity of the molecule.
  • Thiophene ring : Known for its role in various biological activities.
  • Isopropylthio group : Imparts specific interactions with biological targets.
  • Benzamide moiety : Often associated with inhibitory activity against certain enzymes.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of the isopropylthio group via nucleophilic substitution.
  • Coupling with benzamide derivatives to yield the final product.

Characterization techniques such as NMR, LC-MS, and IR spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds featuring thiophene structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

A study evaluating related compounds revealed:

  • Cytotoxicity : High cytotoxic activity against MCF-7 cells with IC50 values lower than those of standard treatments like Tamoxifen .
  • Mechanism of Action : The proposed mechanism includes apoptosis induction via mitochondrial pathways and inhibition of cell cycle progression .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Protein Kinases : Targeting specific kinases involved in cell proliferation.
  • Interaction with DNA : Intercalating into DNA structures, thereby disrupting replication processes.
  • Modulation of Signaling Pathways : Influencing pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

Case Studies

  • Study on MCF-7 Cells :
    • Conducted using the MTT assay to assess cell viability post-treatment with varying concentrations of the compound.
    • Results indicated a dose-dependent reduction in cell viability, supporting its potential as an effective anticancer agent .
  • In Vivo Studies :
    • Preliminary in vivo studies on animal models showed promising results in tumor reduction without significant toxicity to normal tissues, indicating a favorable therapeutic index .

Data Summary

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S₂
Molecular Weight342.47 g/mol
IC50 (MCF-7 Cells)< 10 µM
MechanismApoptosis induction
Toxicity (Normal Cells)Low

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